molecular formula C6H12O4 B6153555 [(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol CAS No. 452055-83-3

[(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol

Cat. No.: B6153555
CAS No.: 452055-83-3
M. Wt: 148.2
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Description

[(2R,5S)-5-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol is a six-membered 1,4-dioxane derivative featuring hydroxymethyl (-CH₂OH) groups at the 2- and 5-positions of the ring. Its stereochemistry, (2R,5S), confers distinct conformational and chemical properties. The compound’s molecular formula is C₆H₁₂O₄, with a molar mass of 148.16 g/mol . It is structurally characterized by a 1,4-dioxane core, which is a cyclic ether with two oxygen atoms at the 1- and 4-positions.

Properties

CAS No.

452055-83-3

Molecular Formula

C6H12O4

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol typically involves the reaction of a suitable precursor with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a dioxane ring, followed by the introduction of hydroxymethyl groups at specific positions. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

[(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and are carried out in the presence of catalysts or under specific pH conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, reduced derivatives.

    Substitution: Halides, amines, and other substituted derivatives.

Scientific Research Applications

Building Block for Complex Molecules

[(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol serves as an essential intermediate in the synthesis of complex organic molecules. Its unique structure enables it to undergo transformations leading to various derivatives such as alcohols and aldehydes. This property is particularly valuable in the pharmaceutical industry for developing new drug candidates.

Case Study: Synthesis of Antiviral Agents

A notable application is in the synthesis of antiviral agents where the dioxane framework enhances the bioactivity of the resulting compounds. For instance, derivatives of this compound have been explored for their efficacy against viral infections by modifying the hydroxymethyl group to improve interaction with viral enzymes.

Potential Therapeutic Uses

Research indicates that this compound exhibits potential biological activities due to its ability to interact with biomolecules through hydrogen bonding. It is under investigation for therapeutic applications in treating diseases such as cancer and infectious diseases.

Case Study: TLR7 Agonists

A study highlighted its role as a precursor for TLR7 agonists that show promise in cancer immunotherapy. The structural modifications derived from this compound have been linked to enhanced immune responses against tumors .

Polymer Chemistry

In material science, this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer chains can impart desirable properties such as increased thermal stability and flexibility.

Application AreaSpecific UseBenefits
Organic SynthesisBuilding block for pharmaceuticalsVersatile transformations
Medicinal ChemistryPrecursor for antiviral agentsEnhanced bioactivity
Material ScienceMonomer in polymer synthesisImproved thermal stability and flexibility

Mechanism of Action

The mechanism of action of [(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions Stereochemistry Key Properties/Applications References
[(2R,5S)-5-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol C₆H₁₂O₄ 148.16 2- and 5-positions (trans) (2R,5S) Intermediate in nucleoside analogs; potential chiral building block for polymers.
(2R)-1,4-Dioxan-2-ylmethanol C₅H₁₀O₃ 118.13 Single hydroxymethyl at 2-position (2R) Simpler structure; used in asymmetric synthesis due to single chiral center.
(R)-(1,4-Dioxan-2-yl)methanol hydrate C₅H₁₂O₄ 136.15 Single hydroxymethyl at 2-position (R) + hydrate form Hydrate form improves solubility; applied in crystallography studies.
[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol C₆H₁₂O₄ 148.16 Geminal diol at 2-position Not specified Geminal diol configuration increases steric hindrance; limited use in nucleoside chemistry.
rac-1-[(2R,5S)-5-(Aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride C₆H₁₆Cl₂N₂O₂ 243.11 Aminomethyl groups at 2- and 5-positions Racemic (trans) Charged derivative; explored in peptide-mimetic drug design.

Spectral and Physical Properties

  • IR Spectroscopy : The target compound’s IR spectrum would display broad O-H stretches (~3200–3600 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹). Similar compounds, such as N-6-benzoyl-dioxane derivatives, show carbonyl (C=O) stretches at ~1737 cm⁻¹ .
  • HRMS : The target compound’s exact mass is 148.16 g/mol (C₆H₁₂O₄), while analogs like N-6-benzoyl-dioxane-adenine have [M+H]+ peaks at 470.1677 .

Key Research Findings

Stereochemical Impact : The (2R,5S) configuration in the target compound enhances diastereomeric purity in nucleoside analogs, improving pharmacokinetic profiles compared to racemic or cis-configured derivatives .

Hydrate Stability: (R)-(1,4-Dioxan-2-yl)methanol hydrate exhibits superior crystallinity, aiding in X-ray diffraction studies (e.g., SHELX refinements, ) .

Biological Activity

[(2R,5S)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methanol is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₄O₆
  • Molecular Weight : 178.18 g/mol
  • CAS Number : 1112179-15-3

The compound features a dioxane ring structure that is known for its unique reactivity and ability to interact with various biomolecules. The presence of hydroxymethyl groups enhances its solubility and potential interactions with biological systems.

Interaction with Biomolecules

The hydroxymethyl group in this compound allows for significant interactions through hydrogen bonding and electrostatic interactions. These interactions are crucial for the compound's biological activity, particularly in modulating enzyme functions and receptor binding.

Potential Therapeutic Applications

Research indicates that this compound may exhibit various therapeutic properties, including:

  • Antiviral Activity : Preliminary studies suggest that it may act as an agonist for Toll-like receptor 7 (TLR7), which plays a critical role in the immune response against viral infections .
  • Antitumor Effects : Its ability to influence specific molecular pathways could make it a candidate for cancer treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antiviral Properties :
    • A study demonstrated that derivatives of dioxane compounds could enhance immune responses against viral pathogens when acting on TLR7 pathways. The findings suggest that modifications in the dioxane structure can lead to increased efficacy in antiviral applications .
  • Cancer Research :
    • In vitro studies indicated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism appears linked to apoptosis induction through mitochondrial pathways .
  • Enzyme Modulation :
    • Research has shown that dioxane derivatives can act as enzyme inhibitors or activators. For instance, they were found to modulate the activity of certain kinases involved in cell signaling pathways critical for cancer progression .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
[(2R,3R)-3-(hydroxymethyl)-1,4-dioxan-2-yl]methanolSimilar dioxane structurePotential antiviral effects
[(2R,3S)-3-amino-1,4-dioxan]Amino group additionEnhanced interaction with biomolecules
[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanolMethyl substitutionVariability in reactivity and biological effects

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